Cas no 2171148-82-4 ((3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)

(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid
- (3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid
- 2171148-82-4
- EN300-1576483
-
- インチ: 1S/C25H30N2O5/c1-3-16(13-23(28)26-17(4-2)14-24(29)30)27-25(31)32-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22H,3-4,13-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t16-,17+/m0/s1
- InChIKey: QBLNCIYXTTTYAZ-DLBZAZTESA-N
- SMILES: O(C(N[C@@H](CC)CC(N[C@@H](CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 438.21547206g/mol
- 同位素质量: 438.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 32
- 回転可能化学結合数: 11
- 複雑さ: 632
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 105Ų
(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1576483-0.1g |
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2171148-82-4 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1576483-5.0g |
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2171148-82-4 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1576483-1.0g |
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2171148-82-4 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1576483-100mg |
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2171148-82-4 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1576483-5000mg |
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2171148-82-4 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1576483-0.25g |
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2171148-82-4 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1576483-2.5g |
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2171148-82-4 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1576483-10.0g |
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2171148-82-4 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1576483-0.5g |
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2171148-82-4 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1576483-250mg |
(3R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]pentanoic acid |
2171148-82-4 | 250mg |
$3099.0 | 2023-09-24 |
(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
(3R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acidに関する追加情報
(3R)-3-(3S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic Acid (CAS No: 2171148-82-4)
The compound (3R)-3-(3S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid, with CAS number 2171148-82-4, is a complex organic molecule with significant potential in the fields of medicinal chemistry and biotechnology. This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and pharmacokinetic properties.
The structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group is attached to an amino acid derivative, specifically a pentanamide and pentanoic acid backbone, creating a molecule with unique functional groups and stereochemical configurations. The (R) and (S) designations indicate the specific spatial arrangements of the substituents around the chiral centers, which are critical for determining the molecule's interactions with biological targets.
Recent studies have highlighted the importance of stereochemistry in drug design, particularly in the development of enantiomerically pure compounds that can exhibit superior therapeutic effects with fewer side effects. The compound's stereochemical configuration, as indicated by its (R) and (S) designations, suggests that it may have applications in chiral resolution or as a building block for more complex molecules in drug discovery.
In terms of synthesis, this compound likely involves multi-step reactions, including peptide coupling and stereochemical control during the formation of chiral centers. The use of Fmoc protection during synthesis ensures that the amino group remains inert until deprotection is desired, allowing for precise control over the reaction sequence.
From a pharmacological perspective, this compound may serve as a precursor or intermediate in the development of bioactive molecules targeting specific receptors or enzymes. Its structure suggests potential applications in areas such as enzyme inhibition or receptor modulation, depending on its ability to interact with biological systems.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of compounds like this one with unprecedented accuracy. By leveraging molecular docking studies and machine learning algorithms, scientists can optimize the structure of such molecules to enhance their therapeutic potential while minimizing off-target effects.
In conclusion, (3R)-3-(3S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid represents a promising building block for drug development due to its stereochemical complexity and functional group diversity. As research continues to uncover new applications for such compounds, their role in advancing medical treatments will likely expand significantly.
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